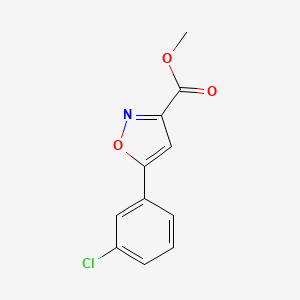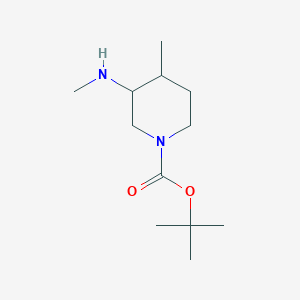
2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile
Descripción general
Descripción
“2-(4-Benzylpiperazin-1-yl)acetic acid” is a compound with the molecular weight of 234.3 . Another related compound is “2-(4-Benzylpiperazin-1-yl)acetohydrazid” with a molecular formula of C13H20N4O and an average mass of 248.324 Da .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .
Chemical Reactions Analysis
The synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one involved reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” include a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .
Aplicaciones Científicas De Investigación
Zika Virus Inhibition : A study demonstrated the effectiveness of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs in inhibiting the Zika virus. These compounds showed a notable reduction in cytopathic effects at micromolar concentrations, highlighting their potential as anti-Zika virus candidates (Wang et al., 2019).
Alkaline Hydrolysis of Carbonyl Compounds : Research on the alkaline hydrolysis of 2-formylbenzonitrile and its derivatives has provided insights into the mechanisms of these reactions, which are significant in organic synthesis and chemical transformations (Bowden, Hiscocks, & Reddy, 1997).
Central Nervous System Receptor Affinity : Compounds such as (1-Benzylpiperazin-2-yl)methanols have shown interaction with central nervous system receptors, particularly sigma 1-receptors, indicating potential applications in neuroscience and pharmacology (Beduerftig, Weigl, & Wünsch, 2001).
Cytotoxic and Anticancer Activities : Novel Mannich bases derived from benzylpiperazine compounds have been studied for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These findings are significant for the development of new therapeutic agents (Gul et al., 2019).
Antimicrobial Activities : Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which include compounds related to 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile, has revealed their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Antimicrobial and Antiviral Activities : Benzimidazole derivatives containing piperazine structures have been synthesized and found to have significant antimicrobial and antiviral activities. These compounds have potential applications in developing new treatments for infectious diseases (Bassyouni et al., 2012).
Glucosidase Inhibition and Antioxidant Activity : Novel benzimidazole derivatives containing piperazine or morpholine skeletons have been synthesized and shown to possess glucosidase inhibitory potential and antioxidant activities. These findings are valuable for developing new treatments for diabetes and oxidative stress-related disorders (Özil, Parlak, & Baltaş, 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives, have been evaluated as potential inhibitors of carbonic anhydrase (ca) enzymes . Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in various physiological functions .
Mode of Action
For instance, PAC-1, a compound with a similar 4-benzylpiperazin-1-yl structure, has been found to induce apoptosis in cancer cells by activating an “executioner” protein, procaspase-3 .
Biochemical Pathways
Compounds with similar structures have been shown to affect the carbonic anhydrase pathway . This pathway plays a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Result of Action
For instance, PAC-1 has been found to induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-13-18-12-17(15-23)6-7-19(18)22-10-8-21(9-11-22)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKNBMIUPYNYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


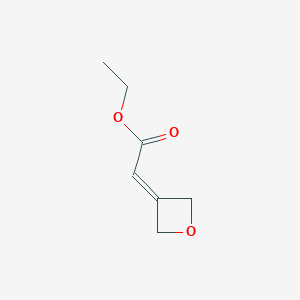


![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)

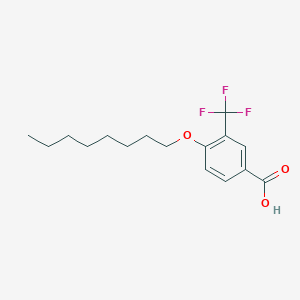

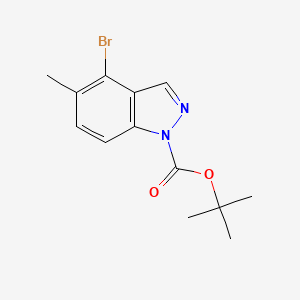

![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)

